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Abstract
Octanedinitrile, also known as suberonitrile or 1,6-dicyanohexane, is a linear aliphatic dinitrile

with significant applications as a building block in organic synthesis. Its bifunctional nature, with

reactive nitrile groups at both ends of a six-carbon chain, makes it a valuable precursor for the

synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and key spectroscopic data of octanedinitrile. Detailed experimental protocols for

its synthesis, purification, and common chemical transformations are also presented to facilitate

its use in a laboratory setting.

Chemical Structure and Identification
Octanedinitrile is a symmetrical molecule consisting of an eight-carbon chain with nitrile

functional groups at positions 1 and 8.

IUPAC Name: Octanedinitrile[3]

Synonyms: Suberonitrile, 1,6-Dicyanohexane, Hexamethylene dicyanide[2][3]

Chemical Formula: C₈H₁₂N₂[3]
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Molecular Weight: 136.19 g/mol [3]

CAS Number: 629-40-3[3]

Chemical Structure:

Physicochemical Properties
Octanedinitrile is a colorless to pale yellow liquid at room temperature.[1][4] A summary of its

key physical and chemical properties is presented in the table below.

Property Value Reference(s)

Physical State Liquid [1][4]

Appearance Colorless to pale yellow [1][4]

Melting Point -3.5 °C [5]

Boiling Point 295-297 °C at 760 mmHg [1]

185 °C at 15 mmHg [5]

Density 0.954 g/mL at 25 °C [5]

Refractive Index (n²⁰/D) 1.444 [5]

Solubility in Water 1.2 g/100 mL [5]

Solubility in Organic Solvents Soluble in ethanol and acetone [4]

Flash Point 175 °C [5]

Spectroscopic Data
The structural elucidation of octanedinitrile is supported by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum of octanedinitrile is expected to be

relatively simple. The protons on the carbon atoms of the hexamethylene chain will exhibit
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distinct signals. The protons on the carbons alpha to the nitrile groups (C2 and C7) will be the

most deshielded, appearing at the lowest field. The protons on the beta (C3 and C6) and

gamma (C4 and C5) carbons will appear at progressively higher fields.

Similarly, the ¹³C NMR spectrum will show distinct peaks for the nitrile carbons and the three

chemically non-equivalent carbons of the hexamethylene chain. The nitrile carbon will have a

characteristic chemical shift in the 110-125 ppm range.[6]

Nucleus
Predicted Chemical Shift
(ppm)

Multiplicity

¹H NMR

-CH₂-CN ~2.4 Triplet

-CH₂-CH₂-CN ~1.7 Quintet

-CH₂-CH₂-CH₂- ~1.5 Quintet

¹³C NMR

-CN ~119

-CH₂-CN ~17

-CH₂-CH₂-CN ~25

-CH₂-CH₂-CH₂- ~28

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
The IR spectrum of octanedinitrile is characterized by the prominent absorption band of the

nitrile (C≡N) stretching vibration.
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

C≡N Stretch 2260 - 2220 Medium

C-H Stretch (alkane) 2950 - 2850 Strong

CH₂ Bend ~1465 Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry of octanedinitrile will produce a molecular ion peak

(M⁺) at m/z = 136. The fragmentation pattern is expected to show characteristic losses of alkyl

fragments from the central chain. A prominent fragmentation pathway for aliphatic nitriles is the

McLafferty rearrangement, which can lead to a fragment at m/z = 41.[7]

Experimental Protocols
Synthesis of Octanedinitrile (Suberonitrile)
Reaction: This protocol describes the synthesis of octanedinitrile from 1,6-dibromohexane via

a nucleophilic substitution reaction with sodium cyanide.

Products1,6-Dibromohexane

Octanedinitrile

DMSO, Heat

2 NaCN

2 NaBr

Click to download full resolution via product page

Caption: Synthesis of Octanedinitrile.

Materials:

1,6-dibromohexane
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Sodium cyanide (NaCN)

Dimethyl sulfoxide (DMSO)

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

1,6-dibromohexane in DMSO.

Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with

appropriate personal protective equipment in a well-ventilated fume hood.

Heat the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction

progress by TLC or GC.

After the reaction is complete, cool the mixture to room temperature and pour it into a

separatory funnel containing water.

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude octanedinitrile.

Purification of Octanedinitrile
Method: Vacuum distillation is the preferred method for purifying high-boiling liquids like

octanedinitrile to prevent thermal decomposition.[8]
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Crude Octanedinitrile

Vacuum Distillation Apparatus
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Distillate
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Caption: Purification Workflow.

Procedure:

Set up a vacuum distillation apparatus with a short path distillation head. Ensure all

glassware is dry.

Place the crude octanedinitrile in the distillation flask with a magnetic stir bar.

Connect the apparatus to a vacuum pump with a cold trap.

Gradually apply vacuum and begin heating the distillation flask.

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g.,

185 °C at 15 mmHg).[5]

Monitor the purity of the collected fractions by GC-MS.

GC-MS Analysis of Octanedinitrile
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Objective: To confirm the purity and identity of the synthesized octanedinitrile.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890A or equivalent

Mass Spectrometer: Agilent 5975C or equivalent

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

Inlet Temperature: 280 °C

Injection Volume: 1 µL (splitless)

Oven Program:

Initial temperature: 100 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold: 5 minutes at 280 °C

MS Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: m/z 40-400

Sample Preparation:

Prepare a 1 mg/mL stock solution of the purified octanedinitrile in dichloromethane.

Further dilute the stock solution to approximately 10 µg/mL for analysis.

Chemical Transformations of Octanedinitrile
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Reaction: The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid, suberic acid,

under acidic or basic conditions.

Octanedinitrile

Suberic Acid

Hydrolysis, Heat

H₂O, H⁺ or OH⁻

Click to download full resolution via product page

Caption: Hydrolysis of Octanedinitrile.

Procedure (Acid Hydrolysis):

In a round-bottom flask, combine octanedinitrile with an excess of aqueous sulfuric acid

(e.g., 50% v/v).

Heat the mixture under reflux for several hours.

Cool the reaction mixture, which should result in the precipitation of suberic acid.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude suberic acid from hot water to obtain the pure product.

Reaction: The nitrile groups can be reduced to primary amines to form 1,8-diaminooctane, a

useful monomer in polymer chemistry.

Octanedinitrile

1,8-Diaminooctane

Reduction

H₂, Raney Ni or LiAlH₄

Click to download full resolution via product page
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Caption: Reduction of Octanedinitrile.

Procedure (Catalytic Hydrogenation):

In a high-pressure autoclave, charge octanedinitrile, a suitable solvent (e.g., methanol),

and a catalytic amount of Raney Nickel.

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired

pressure (e.g., 50-100 atm).

Heat the mixture to 100-150 °C with vigorous stirring.

Monitor the reaction by observing the hydrogen uptake.

Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction

mixture to remove the catalyst.

The solvent can be removed under reduced pressure to yield 1,8-diaminooctane. Further

purification can be achieved by distillation.

Safety Information
Octanedinitrile is toxic if swallowed.[3] It is combustible and may produce toxic nitrogen

oxides upon combustion.[5] Handle with care in a well-ventilated fume hood, and wear

appropriate personal protective equipment, including gloves and safety glasses.

Conclusion
Octanedinitrile is a versatile and valuable chemical intermediate. This guide has provided a

detailed overview of its chemical structure, physical and spectroscopic properties, and practical

experimental protocols for its synthesis, purification, and common chemical transformations.

The information presented herein is intended to serve as a comprehensive resource for

researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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